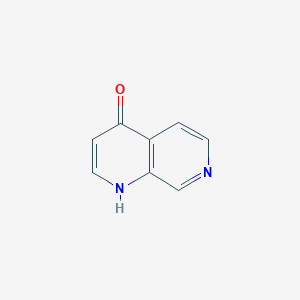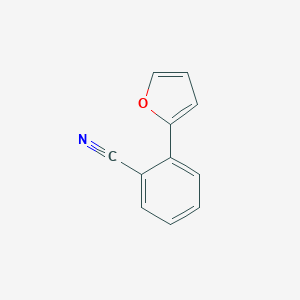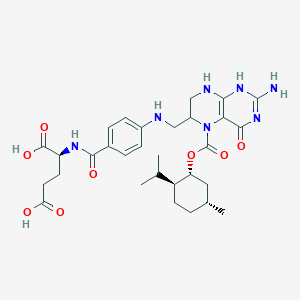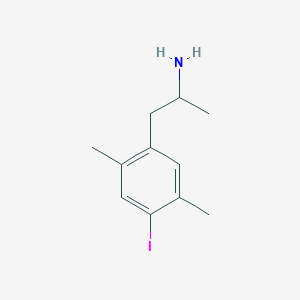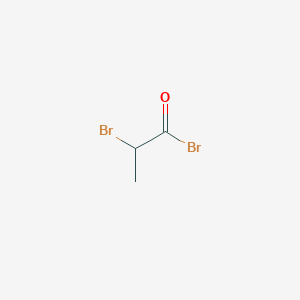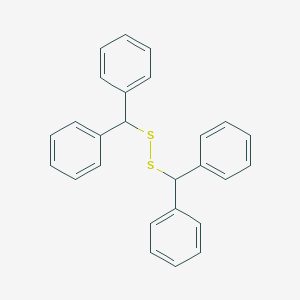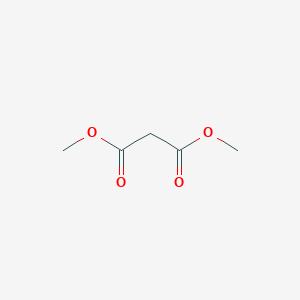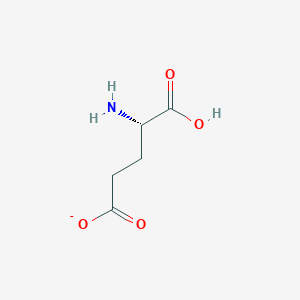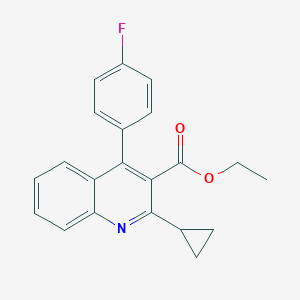
2-ciclopropil-4-(4-fluorofenil)quinolina-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse pharmacological activities. The quinoline core structure is a common motif in medicinal chemistry, often associated with antiallergy, anticancer, and other therapeutic properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and modifications of existing quinoline structures. For instance, ethyl quinoline-3-carboxylates can be synthesized from indoles and halodiazoacetates through a cyclopropanation-ring expansion reaction, as reported in one study . Another approach involves the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester to produce fluorescent quinoline derivatives . These methods highlight the versatility of synthetic strategies to create various quinoline-based compounds with potential applications in different fields.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the presence of a carboxylic acid moiety directly attached to the pyrimidine ring enhances intravenous activity, while esters of this acid are preferred for oral activity . The substitution pattern on the quinoline core, such as the presence of a cyclopropyl group and a fluorophenyl ring, can significantly influence the binding affinity to biological targets, as seen in the development of GPCR ligands .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions that modify their structure and properties. The cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes can yield quinolin-8-ols, which are important intermediates for further chemical transformations . Additionally, the synthesis of ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves chemical reduction and nucleophilic addition reactions, demonstrating the reactivity of the quinoline scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined by X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . These properties are essential for understanding the compound's behavior in different environments and for its formulation into pharmaceutical agents.
Aplicaciones Científicas De Investigación
2-ciclopropil-4-(4-fluorofenil)quinolina-3-carboxilato de etilo: Un análisis exhaustivo de las aplicaciones de investigación científica:
Investigación farmacéutica
Este compuesto, también conocido como CPQ, es un intermedio en la síntesis de diversos productos farmacéuticos, incluido NK-104 . Su estructura permite modificaciones que pueden conducir al desarrollo de nuevos fármacos con posibles beneficios terapéuticos.
Síntesis orgánica
Como intermedio, CPQ se utiliza en procesos complejos de síntesis orgánica para crear moléculas más intrincadas. Su reactividad se puede aprovechar para formar enlaces con otros compuestos orgánicos, ampliando las posibilidades de nuevas vías de síntesis .
Ciencia de los materiales
El anillo de quinolina presente en CPQ proporciona un marco estable para el desarrollo de materiales con propiedades electrónicas o fotónicas específicas. Esto podría ser útil para crear nuevos tipos de semiconductores o materiales fotovoltaicos.
Química analítica
CPQ puede servir como un compuesto estándar o de referencia en métodos analíticos como la cromatografía o la espectrometría de masas, ayudando a la identificación y cuantificación de compuestos similares .
Educación química
Investigación bioquímica
Química agrícola
Ciencia ambiental
WIPO - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3… ChemicalBook - 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde Sigma-Aldrich - Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate EvitaChem - Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mecanismo De Acción
Target of Action
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is an intermediate compound used in the synthesis of Pitavastatin , a potent HMG-CoA reductase inhibitor . The primary target of this compound is therefore the HMG-CoA reductase enzyme , which plays a crucial role in the mevalonate pathway that produces cholesterol.
Biochemical Pathways
The compound affects the mevalonate pathway , a crucial biochemical pathway in the body’s production of cholesterol and other isoprenoids. By inhibiting the HMG-CoA reductase enzyme, the compound reduces the production of mevalonate, leading to a decrease in cholesterol synthesis .
Result of Action
The primary molecular effect of this compound, through its role in the synthesis of Pitavastatin, is the inhibition of the HMG-CoA reductase enzyme . This leads to a decrease in the production of mevalonate and subsequently, a reduction in cholesterol synthesis . The cellular effects would include a decrease in the levels of intracellular cholesterol.
Propiedades
IUPAC Name |
ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c1-2-25-21(24)19-18(13-9-11-15(22)12-10-13)16-5-3-4-6-17(16)23-20(19)14-7-8-14/h3-6,9-12,14H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRCWXJKFLLFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449844 | |
| Record name | Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148516-11-4 | |
| Record name | Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key steps in synthesizing Pitavastatin Calcium from Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate?
A1: The synthesis of Pitavastatin Calcium from Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate involves several crucial steps []:
- Bromination: The newly formed alcohol is then converted to a bromide using PBr3. This yields 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a crucial intermediate confirmed by NMR and LC-MS [].
Q2: Has the crystal structure of any intermediates in the synthesis of Pitavastatin Calcium from Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate been determined?
A2: Yes, the crystal structure of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, a key intermediate, has been determined using X-ray diffraction and analyzed with SHELXTL-97 software []. This analysis revealed that the compound crystallizes in the triclinic system, belonging to the space group P-1, with specific lattice parameters (a = 9.6150(19) Å, b = 9.868(2) Å, c = 10.060(2) Å, V = 783.3(4) Å3; Z=2) []. This structural information provides valuable insights into the molecular conformation and arrangement of this intermediate.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





